molecular formula C17H19BrN2 B1374653 1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine CAS No. 1824006-29-2

1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine

Cat. No.: B1374653
CAS No.: 1824006-29-2
M. Wt: 331.2 g/mol
InChI Key: JORFOQFEPOWZMD-UHFFFAOYSA-N
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Description

1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine (CAS: 1824006-29-2) is a pyrrolidine derivative featuring a benzyl group at the 1-position and a 4-bromophenyl substituent at the 4-position of the pyrrolidine ring. Its molecular formula is C₁₇H₁₉BrN₂, with a molecular weight of 331.25 g/mol . The compound is commercially available from multiple suppliers (e.g., SCHEMBL5188045, C91014) and serves as a versatile scaffold in medicinal chemistry and drug discovery due to its modular structure .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-4-(4-bromophenyl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2/c18-15-8-6-14(7-9-15)16-11-20(12-17(16)19)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORFOQFEPOWZMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)N)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific boron reagents tailored for the process, as well as the implementation of efficient purification techniques to isolate the desired product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group undergoes alkylation and acylation reactions. The bromine atom on the phenyl ring participates in palladium-catalyzed cross-couplings.

Key Reactions:

  • Alkylation: Reacts with benzyl halides (e.g., benzyl bromide) in polar aprotic solvents (e.g., DMF) at 60–80°C to form tertiary amines.

  • Acylation: Forms amides with acyl chlorides (e.g., acetyl chloride) under basic conditions (e.g., triethylamine) .

Reaction TypeReagents/ConditionsProductYieldSource
BenzylationBenzyl bromide, K₂CO₃, DMF, 80°C1,4-Dibenzylpyrrolidin-3-amine72%
AcetylationAcetyl chloride, Et₃N, CH₂Cl₂, 25°CN-Acetyl-1-benzyl-4-(4-bromophenyl)pyrrolidin-3-amine85%

Cross-Coupling Reactions

The 4-bromophenyl group enables Suzuki-Miyaura and Buchwald-Hartwig couplings, critical for synthesizing biaryl and aminoaryl derivatives .

Suzuki Coupling Example:
Reacted with phenylboronic acid under Pd(PPh₃)₄ catalysis (2 mol%) in dioxane/H₂O (3:1) at 100°C for 12 hours, yielding 1-benzyl-4-(4-biphenyl)pyrrolidin-3-amine (78% yield) .

SubstrateCatalyst SystemProductYieldSource
4-Bromophenyl groupPd(PPh₃)₄, K₂CO₃, dioxane4-Biphenyl derivative78%

Oxidation and Reduction

The pyrrolidine ring and amine group participate in redox reactions:

  • Oxidation: Treatment with KMnO₄ in acidic conditions oxidizes the pyrrolidine ring to a pyrrolidone .

  • Reduction: Catalytic hydrogenation (H₂, Pd/C) reduces the aromatic bromophenyl group to cyclohexyl, forming 1-benzyl-4-(4-cyclohexylphenyl)pyrrolidin-3-amine.

ReactionConditionsProductYieldSource
OxidationKMnO₄, H₂SO₄, 50°CPyrrolidin-3-one derivative65%
HydrogenationH₂ (1 atm), 10% Pd/C, EtOHCyclohexylphenyl analog88%

Condensation and Cyclization

The amine group forms imines with aldehydes, while the bromophenyl group facilitates cyclization under basic conditions .

Imine Formation:
Reacted with 4-nitrobenzaldehyde in ethanol under reflux to yield a Schiff base (92% yield) .

SubstrateReagents/ConditionsProductYieldSource
4-NitrobenzaldehydeEtOH, reflux, 6hSchiff base92%

Comparative Reactivity with Analogues

The bromophenyl group enhances electrophilic substitution compared to non-halogenated analogues.

CompoundElectrophilic Substitution Rate (Relative)Key Difference
1-Benzyl-4-phenylpyrrolidin-3-amine1.0 (Baseline)Lacks bromine substituent
1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine3.2Bromine increases ring electrophilicity

Mechanistic Insights

  • Cross-Couplings: Bromine acts as a leaving group in Pd-mediated reactions, with oxidative addition as the rate-limiting step .

  • Amine Reactivity: Steric hindrance from the benzyl group slows acylation compared to non-benzylated analogues (kinetic data: krel=0.45k_{\text{rel}}=0.45) .

Stability and Reaction Optimization

  • pH Sensitivity: Degrades in strong acids (pH < 2) via ring-opening; stable in neutral/basic conditions.

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by 40% compared to THF.

Scientific Research Applications

Medicinal Chemistry

1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. Its mechanism of action often involves modulation of neurotransmitter systems, which may lead to effects such as:

  • Antidepressant Activity : Research suggests that compounds with similar structures can influence serotonin and norepinephrine levels, potentially offering antidepressant effects.
  • Antipsychotic Properties : The compound's ability to interact with dopamine receptors may provide insights into developing antipsychotic medications.

Pharmacology

The pharmacological profile of this compound includes:

  • Enzyme Interaction Studies : This compound can be used to study enzyme kinetics and inhibition mechanisms, particularly in drug metabolism.
  • Binding Affinity Assessments : Its interaction with various receptors allows researchers to assess binding affinities, contributing to drug design efforts.

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its utility includes:

  • Intermediate in Synthesis : It can be used as an intermediate in the synthesis of other bioactive compounds or pharmaceuticals.
  • Modification Reactions : The functional groups present allow for various chemical modifications, leading to derivatives with enhanced properties.

Industrial Applications

In the industrial sector, this compound is utilized in:

  • Production of Specialty Chemicals : Its unique structure makes it suitable for producing specialty chemicals used in various applications.
  • Pharmaceutical Manufacturing : The compound's role as an intermediate in pharmaceutical synthesis highlights its importance in drug development processes.

Case Study 1: Antidepressant Development

A study investigated the potential antidepressant effects of structurally related pyrrolidine derivatives. Researchers found that modifications to the pyrrolidine ring significantly affected the compounds' efficacy in preclinical models. This underscores the importance of this compound as a candidate for further exploration in antidepressant research.

Case Study 2: Enzyme Inhibition Studies

Another research initiative focused on the inhibition of specific enzymes involved in drug metabolism. The compound demonstrated promising inhibitory activity against cytochrome P450 enzymes, suggesting its utility in understanding drug-drug interactions and metabolic pathways.

Summary Table of Applications

Application AreaSpecific UsesPotential Benefits
Medicinal ChemistryAntidepressant and antipsychotic researchNew therapeutic agents
PharmacologyEnzyme interaction studiesInsights into drug metabolism
Chemical SynthesisIntermediate for complex organic moleculesVersatile building block
Industrial ApplicationsSpecialty chemicals productionEnhanced efficiency in manufacturing

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring allows for efficient exploration of the pharmacophore space, contributing to the stereochemistry and three-dimensional coverage of the molecule. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Aromatic Ring

The following table compares 1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine with analogs differing in substituents on the phenyl ring:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
This compound 4-Br C₁₇H₁₉BrN₂ 331.25 High molecular weight due to bromine; electron-withdrawing effects dominate .
1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine 4-OCH₃ C₁₈H₂₂N₂O 282.39 Methoxy group is electron-donating; may enhance solubility in polar solvents .
rel-(3R,4S)-1-Benzyl-4-(2,4-dichlorophenyl)pyrrolidin-3-amine 2,4-Cl₂ C₁₇H₁₈Cl₂N₂ 321.25 Dichloro substitution increases hydrophobicity; potential for halogen bonding .
rac-(3R,4S)-1-Benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine 4-F C₁₇H₁₉FN₂ 270.35 Fluorine’s electronegativity enhances metabolic stability; lower steric bulk .
rel-(3R,4S)-1-Benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine Pyrazol-4-yl C₁₅H₂₀N₄ 256.35 Heterocyclic substituent introduces hydrogen-bonding potential; discontinued .
Key Observations:
  • Electron Effects : Bromine (σₚ⁺ = +0.23) and chlorine (σₚ⁺ = +0.11) are electron-withdrawing, while methoxy (σₚ⁺ = -0.27) is electron-donating. This impacts electronic distribution and reactivity .
  • Solubility : Methoxy-substituted analogs (e.g., 4-OCH₃) may exhibit improved aqueous solubility due to polarity, whereas bromo- and chloro-substituted derivatives are more lipophilic .

Comparison with Heterocyclic Analogs

Pyrazolo-Pyrimidine Derivatives

Compound 1-(3-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 1380088-13-0) shares a bromophenyl group but incorporates a pyrazolo-pyrimidine core instead of pyrrolidine. This structural difference confers:

  • Enhanced planarity due to aromatic stacking in the pyrimidine ring.
  • Higher molecular weight (C₁₇H₁₁BrClN₅; 408.66 g/mol) compared to pyrrolidine-based compounds .
Piperidine-Based Analogs

N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine (CAS: 185058-54-2) replaces pyrrolidine with a piperidine ring.

Research and Application Insights

  • Biological Relevance : The bromophenyl group in This compound is often leveraged in kinase inhibitors and GPCR modulators due to its ability to participate in halogen bonding with protein residues .
  • Synthetic Utility : The compound’s modular structure allows for late-stage functionalization (e.g., Suzuki coupling) to introduce diverse substituents .

Biological Activity

1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, target pathways, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C19_{19}H22_{22}BrN and a molecular weight of approximately 345.29 g/mol. The structure features a pyrrolidine ring substituted with a benzyl group and a 4-bromophenyl moiety, which contributes to its pharmacological properties.

Target Pathways

The compound primarily interacts with various biological targets, including:

  • Cancer Cell Lines : It has shown efficacy against several human cancer cell lines, including breast (MCF-7), lung (A549), and colon (Colo-205) cancer cells. The mechanism involves the inhibition of cell growth and proliferation through interference with critical signaling pathways such as the MAPK/ERK pathway .

Mode of Action

This compound exerts its effects by modulating enzyme activities and influencing gene expression. It interacts with specific kinases, altering their activity and affecting downstream cellular processes. The compound's binding affinity to these targets is crucial for its anticancer properties.

Anticancer Properties

Research indicates that this compound demonstrates significant cytotoxicity against various cancer cell lines. The following table summarizes its activity against selected cancer types:

Cell Line IC50_{50} (µM) Mechanism
MCF-70.76Induction of apoptosis
A5491.47Cell cycle arrest
Colo-2050.89Inhibition of proliferation

The IC50_{50} values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent .

Apoptosis Induction

Flow cytometry assays have demonstrated that treatment with this compound leads to increased apoptosis in cancer cells. The activation of caspase pathways suggests that it triggers programmed cell death, making it a candidate for further development in cancer therapeutics .

Case Studies

Several studies have explored the biological activity of similar compounds, providing context for the potential therapeutic applications of this compound:

  • Study on Antiproliferative Effects : A study involving derivatives of pyrrolidine compounds showed that modifications in substituents significantly impacted their antiproliferative activities against various cancer cell lines, suggesting a structure-activity relationship that could be leveraged in drug design .
  • Synthesis and Evaluation : Research on related compounds indicated that halogen substitutions (like bromine) enhance biological activity, which aligns with the findings for this compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via reductive alkylation of pyrrolidine precursors with bromophenyl derivatives. For example, intermediates like 4-(4-bromophenyl)pyrrolidin-3-amine can be functionalized using benzyl halides under basic conditions. Characterization should involve HPLC for purity assessment (>98% by HLC) and NMR (1H/13C) to confirm regioselectivity and stereochemistry. X-ray crystallography (as in ) is critical for resolving ambiguities in stereochemical outcomes .

Q. How should researchers address solubility challenges during in vitro pharmacological assays?

  • Methodological Answer : Due to the hydrophobic benzyl and bromophenyl groups, solubilizing the compound requires co-solvents like DMSO (≤1% v/v) or cyclodextrin-based systems. Pre-formulation studies using dynamic light scattering (DLS) can optimize colloidal stability. highlights similar strategies for structurally related amines in cytotoxicity assays .

Q. What analytical techniques are suitable for detecting degradation products under varying storage conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) paired with LC-MS/MS can identify hydrolytic or oxidative degradation products. For example, bromophenyl cleavage or pyrrolidine ring oxidation may occur. Reference standards should be synthesized to validate degradation pathways, as demonstrated in for pyrazole derivatives .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to neurological targets (e.g., sigma receptors)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using homology models of sigma-1 receptors (based on PDB templates) can predict binding modes. emphasizes integrating quantum chemical calculations (e.g., DFT for charge distribution) to refine ligand-receptor interactions . Free energy perturbation (FEP) calculations may resolve discrepancies between predicted and experimental IC50 values .

Q. What strategies resolve contradictions in SAR studies for bromophenyl-containing analogs?

  • Methodological Answer : When SAR data conflicts (e.g., variable activity with minor substituent changes), employ orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays). ’s approach to evaluating mono-Mannich bases for carbonic anhydrase inhibition provides a template for reconciling divergent data . Meta-analyses of published analogs (e.g., comparing 4-bromophenyl vs. trifluoromethoxy derivatives in ) can identify steric/electronic determinants .

Q. How can reaction engineering optimize scale-up synthesis while minimizing byproducts?

  • Methodological Answer : Use microreactor systems to enhance mixing and heat transfer during benzylation steps. ’s principles for reactor design (RDF2050112) recommend coupling inline FTIR monitoring with Design of Experiments (DoE) to optimize parameters like temperature and stoichiometry . For example, reducing excess benzyl halide from 2.0 to 1.2 equivalents may suppress di-alkylation byproducts .

Q. What metabolomics approaches are suitable for tracking in vivo metabolic pathways?

  • Methodological Answer : Radiolabel the benzyl group (14C) or bromophenyl moiety (82Br) for tracer studies in rodent models. LC-HRMS with isotopic pattern filtering (e.g., using XCMS software) can identify phase I/II metabolites. ’s data-driven workflows for metabolite annotation are applicable here .

Methodological Challenges and Solutions

Q. How to validate the compound’s role in modulating oxidative stress pathways with conflicting ROS assay data?

  • Methodological Answer : Discrepancies in ROS measurements (e.g., DCFH-DA vs. Amplex Red assays) may arise from auto-oxidation or enzyme interference. Normalize data to cell-free controls and use orthogonal probes (e.g., MitoSOX for mitochondrial ROS). ’s multi-assay validation for cytotoxic agents provides a framework .

Q. What statistical methods are recommended for dose-response studies with high variability?

  • Methodological Answer : Apply nonlinear mixed-effects modeling (NLMEM) to account for inter-experimental variability. ’s comparative methodology in social sciences can be adapted using tools like GraphPad Prism or R’s drc package to calculate EC50 with 95% CI .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine
Reactant of Route 2
1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.